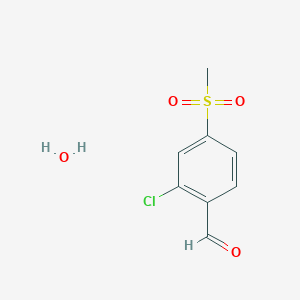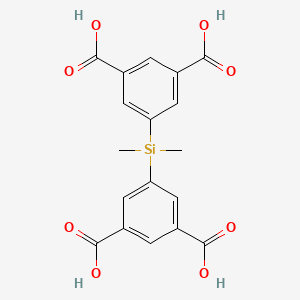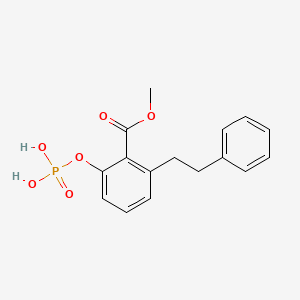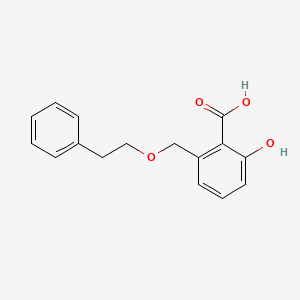
1-(5-methyl-1-propyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
“1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethanone” is a chemical compound with the molecular formula C9H14N2O . It has a molecular weight of 166.22 . The compound is used as a building block in heterocyclic chemistry .
Molecular Structure Analysis
The compound has a canonical SMILES structure of CCCN1C(=CC(=N1)C(=O)C)C . The InChI key is NXBWRBHYPXRBQO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 270.6±20.0°C . The predicted density is 1.04±0.1 g/cm3 . It has a complexity of 170 . The compound has 2 hydrogen bond acceptors and 0 hydrogen bond donors .Aplicaciones Científicas De Investigación
Structural and Computational Analysis
- Pyrazole derivatives have been the subject of extensive structural and computational studies. For instance, the synthesis, crystal structure, and computational studies of certain pyrazole derivatives reveal insights into their molecular structures and stability. Such compounds are often analyzed using X-ray diffraction, NMR spectroscopy, and density-functional-theory (DFT) calculations, providing valuable information for further chemical and pharmaceutical applications (Li-qun Shen et al., 2012).
Coordination Chemistry and Crystal Engineering
- Pyrazole-dicarboxylate acid derivatives, structurally similar to the compound , have been synthesized and characterized. These derivatives are known for their coordination and chelation properties, particularly with transition metals like Cu and Co. The formation of mononuclear chelate complexes and their detailed crystal structures have been studied, indicating potential applications in the field of coordination chemistry and material science (S. Radi et al., 2015).
Anticancer and Antimicrobial Properties
- Certain pyrazole compounds have shown promise as inhibitors of specific kinases, indicating potential applications in cancer treatment. For example, specific pyrazole derivatives have been identified as inhibitors of Aurora kinase, a protein involved in cell division, suggesting their potential in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
- Additionally, the synthesis of pyrazolopyridines and their evaluation for antibacterial activities highlight the antimicrobial potential of this class of compounds. Some synthesized pyrazole derivatives have demonstrated significant antibacterial properties, indicating their relevance in developing new antimicrobial agents (T. Maqbool et al., 2014).
Propiedades
IUPAC Name |
1-(5-methyl-1-propylpyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-4-15-8(2)5-10(13-15)14-7-9(12(17)18)6-11(14)16/h5,9H,3-4,6-7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGGDBULEADDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)N2CC(CC2=O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)



![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3087239.png)


![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B3087254.png)




![[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087277.png)